molecular formula C16H22N2O6 B13838606 rac-Nicotine-d3 N-Beta-D-Glucuronide

rac-Nicotine-d3 N-Beta-D-Glucuronide

Cat. No.: B13838606
M. Wt: 341.37 g/mol
InChI Key: SAWAIULJDYFLPD-XMVZGRAESA-N
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Description

rac-Nicotine-d3 N-Beta-D-Glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate. It is a deuterated form of nicotine N-beta-D-glucuronide, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in research to study nicotine metabolism and its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Nicotine-d3 N-Beta-D-Glucuronide involves the glucuronidation of deuterated nicotine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

rac-Nicotine-d3 N-Beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-Nicotine-d3 N-Beta-D-Glucuronide is widely used in scientific research, including:

Mechanism of Action

rac-Nicotine-d3 N-Beta-D-Glucuronide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies .

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

341.37 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10?,11-,12-,13+,14-,15+/m0/s1/i1D3

InChI Key

SAWAIULJDYFLPD-XMVZGRAESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Origin of Product

United States

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